3-Bromo-N,4-dimethylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHJHHUAXBVHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650019 | |
| Record name | 3-Bromo-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-51-5 | |
| Record name | 3-Bromo-N,4-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 3 Bromo N,4 Dimethylbenzenesulfonamide and Analogous Structures
Established Synthetic Routes for Benzenesulfonamide (B165840) Derivatives
The synthesis of benzenesulfonamide derivatives is a cornerstone of organic and medicinal chemistry, with several well-established routes for their preparation. These methods typically involve the formation of the sulfonamide bond, functionalization of the aromatic core, or derivatization of the sulfonamide nitrogen.
Sulfonylation Reactions of Amines
The most traditional and widely employed method for constructing the sulfonamide linkage is the reaction of a primary or secondary amine with an arylsulfonyl chloride in the presence of a base. In the context of 3-Bromo-N,4-dimethylbenzenesulfonamide, a plausible synthesis involves the reaction of methylamine (B109427) with 3-bromo-4-methylbenzenesulfonyl chloride.
The requisite sulfonyl chloride can be prepared via electrophilic chlorosulfonylation of a corresponding arene. For instance, treating 2-bromotoluene (B146081) with chlorosulfonic acid would yield the desired 3-bromo-4-methylbenzenesulfonyl chloride, which can then be reacted with methylamine to afford the final product. An alternative starting material, 4-bromotoluene, upon reaction with chlorosulfonic acid, has been shown to produce a mixture of isomers, with 5-bromo-2-methylbenzenesulfonyl chloride being the major product (81% of an 86:14 mixture). chemicalbook.com
Recent advancements offer alternative pathways that avoid the often harsh conditions of traditional methods. Sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) in acetonitrile (B52724) at room temperature, with subsequent addition of an amine yielding the sulfonamide in high yield. nih.gov Another approach involves the diazotization of an aniline, such as 3-nitroaniline, to form a diazonium salt, which is then converted to the corresponding sulfonyl chloride. google.com
Functionalization of the Aromatic Ring System
An alternative synthetic strategy involves the direct functionalization of a pre-existing benzenesulfonamide ring. For the synthesis of this compound, this would entail the electrophilic bromination of N,4-dimethylbenzenesulfonamide. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring.
The methyl group (-CH₃) at position 4 is an activating, ortho, para-directing group. The N-methylsulfonamido group (-SO₂NHCH₃) is a deactivating, meta-directing group. Since the para position relative to the methyl group is occupied by the sulfonamide, the methyl group directs incoming electrophiles to its ortho positions (positions 3 and 5). Similarly, the sulfonamide group at position 1 directs incoming electrophiles to its meta positions (also positions 3 and 5). The congruent directing effects of both groups strongly favor the introduction of the bromine atom at the 3-position. Reagents such as N-Bromosuccinimide (NBS), often used for radical brominations at allylic and benzylic positions, can also serve as an electrophilic bromine source for activated aromatic rings, sometimes in the presence of a catalyst. organic-chemistry.orgyoutube.com
N-Alkylation and N-Derivatization Strategies
N-derivatization provides a route to modify the sulfonamide nitrogen, which can be a key step in a multi-step synthesis. To form the N-methyl group in this compound, one could start with the primary sulfonamide, 3-bromo-4-methylbenzenesulfonamide (B1289567), and introduce the methyl group via N-alkylation.
This transformation is typically achieved by treating the primary sulfonamide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydroxide. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity for attack on the alkylating agent.
Advanced Methodologies for the Synthesis of this compound Analogs
The bromine atom in this compound serves as a versatile synthetic handle for introducing a wide range of functional groups through modern cross-coupling reactions. This allows for the generation of diverse libraries of analogous structures for further investigation.
Metal-Catalyzed Coupling Reactions for Aryl Bromide Functionalization
Palladium-, nickel-, and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov Analogs of this compound can be synthesized where the bromine is replaced by various alkyl, alkenyl, or (hetero)aryl groups. researchgate.netrsc.org The reaction conditions can be tuned by varying the palladium catalyst, ligand, base, and solvent system. nih.gov
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low (11%) | nih.gov |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | Good | researchgate.net |
| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 | Good-Excellent | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (97%) | nih.gov |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method allows for the synthesis of analogs where the bromine atom is substituted with a variety of amino groups, a transformation that is difficult to achieve via classical methods. organic-chemistry.org The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for achieving high efficiency. nih.govnih.gov Nickel-catalyzed photosensitized methods have also been developed for the sulfonamidation of aryl halides. princeton.edu
Heck Reaction: The palladium-catalyzed Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond with excellent stereoselectivity. organic-chemistry.org This provides a route to stilbene-like analogs and other vinyl-substituted derivatives. Modern catalysts, including palladium N-heterocyclic carbene (NHC) complexes, have shown high activity for the Heck coupling of aryl bromides under mild conditions. mdpi.com
Olefination and Addition Reactions Involving Sulfonamides
While less common, the sulfonamide moiety itself can participate in or influence certain types of olefination and addition reactions. These methods represent advanced strategies for constructing complex molecules.
One such transformation is a variation of the Horner-Wadsworth-Emmons olefination, where sulfonyl-stabilized carbanions add to carbonyl groups. The resulting adducts can cyclize to four-membered ring intermediates which then fragment to yield alkenes. For example, methanedisulfonyl fluoride (B91410) can react with aromatic aldehydes to produce β-arylethenesulfonyl fluorides.
Additionally, sulfonamides can undergo addition reactions to unsaturated systems. A notable example is the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes, which proceeds with high regio- and stereoselectivity to yield (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides. These products can be further elaborated, for instance, into substituted pyrroles via a subsequent palladium-catalyzed Heck reaction.
Chemical Reactivity and Transformation Pathways of this compound
The chemical behavior of this compound is dictated by the interplay of its three key components: the benzene (B151609) ring, the bromine substituent, and the N,4-dimethylbenzenesulfonamide moiety. The electronic properties of these groups influence the reactivity of the molecule, making it amenable to a variety of chemical transformations. The bromine atom, being a halogen, can participate in substitution reactions, while the sulfonamide group offers its own set of reactive possibilities.
Nucleophilic and Electrophilic Substitution Reactions at the Bromine Position
The bromine atom attached to the aromatic ring is a key site for nucleophilic substitution reactions, particularly through transition-metal-catalyzed cross-coupling reactions. In these reactions, the carbon-bromine bond is cleaved and a new bond is formed with a nucleophile. The facility of these reactions is influenced by the electronic nature of the aromatic ring. The sulfonamide group is electron-withdrawing, which can make the aryl bromide more susceptible to certain types of nucleophilic attack.
While direct nucleophilic aromatic substitution (SNAr) is possible for aryl halides, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the sulfonamide group is in the meta position relative to the bromine, which provides less activation towards a classical SNAr mechanism. Therefore, transition-metal catalysis is generally the more effective approach for substitutions at this position.
Common nucleophilic substitution reactions for analogous aryl bromides include:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of amines with aryl halides. For this compound, this would involve reacting the compound with a primary or secondary amine in the presence of a palladium catalyst and a base to yield the corresponding N-aryl or N-heteroaryl derivative.
Suzuki Coupling: In this reaction, an organoboron compound is coupled with an aryl halide in the presence of a palladium catalyst. Reacting this compound with a boronic acid or ester would result in the formation of a new carbon-carbon bond, replacing the bromine with an aryl, vinyl, or alkyl group.
Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.
Stille Coupling: This reaction utilizes organotin compounds to couple with aryl halides, catalyzed by palladium.
The following table summarizes the expected outcomes of these nucleophilic substitution reactions with this compound.
| Reaction Name | Nucleophile | Catalyst System (Typical) | Expected Product |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Base | 3-(R¹R²N)-N,4-dimethylbenzenesulfonamide |
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | 3-R-N,4-dimethylbenzenesulfonamide |
| Heck Reaction | H₂C=CHR | Pd catalyst, Base | 3-(RCH=CH)-N,4-dimethylbenzenesulfonamide |
| Sonogashira | R-C≡CH | Pd/Cu catalyst, Base | 3-(R-C≡C)-N,4-dimethylbenzenesulfonamide |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst | 3-R-N,4-dimethylbenzenesulfonamide |
Electrophilic substitution directly at the bromine atom is not a common reaction pathway for aryl bromides. Instead, electrophilic aromatic substitution would occur on the benzene ring itself, with the existing substituents (bromo, methyl, and sulfonamido groups) directing the position of the incoming electrophile. The combined directing effects of these groups would need to be considered to predict the regiochemical outcome of such reactions.
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂N(CH₃)₂) in this compound also presents opportunities for chemical transformations. The nitrogen atom of the sulfonamide is generally considered to be weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, under certain conditions, it can participate in reactions.
One of the key reactions of the N-H bond in primary or secondary sulfonamides is deprotonation to form a sulfonamidate anion. In the case of this compound, the nitrogen is already fully substituted with two methyl groups, so it lacks an acidic proton and cannot undergo this type of deprotonation-alkylation/arylation reaction.
However, the sulfonamide linkage itself can be cleaved under certain reductive or hydrolytic conditions, although it is generally considered a stable functional group.
Reductive Cleavage: Strong reducing agents can cleave the sulfur-nitrogen bond. For example, reagents like sodium in liquid ammonia (B1221849) or other dissolving metal reductions could potentially cleave the N-S bond, although this is a harsh method and may affect other functional groups in the molecule.
Hydrolysis: The sulfonamide bond is generally resistant to hydrolysis. However, under strong acidic or basic conditions at elevated temperatures, cleavage can occur to yield the corresponding sulfonic acid and dimethylamine.
While the nitrogen of the N,N-dimethylsulfonamide is not nucleophilic, related primary and secondary sulfonamides can undergo N-arylation reactions. For instance, copper-catalyzed coupling reactions of sulfonamides with aryl halides are known. Although this compound already has a substituted nitrogen, understanding the reactivity of the parent sulfonamide is relevant in the context of its synthesis and the potential reactivity of analogous structures.
The following table outlines some potential reactions involving the sulfonamide moiety, drawing on the general reactivity of benzenesulfonamides.
| Reaction Type | Reagents and Conditions | Expected Outcome for an Analogous N-H Sulfonamide | Relevance to this compound |
| N-Alkylation | Base, Alkyl halide | N-alkylated sulfonamide | Not directly applicable due to N,N-disubstitution. |
| N-Arylation | Cu or Pd catalyst, Aryl halide, Base | N-arylated sulfonamide | Not directly applicable due to N,N-disubstitution. |
| Hydrolysis | Strong acid or base, heat | 3-Bromo-4-methylbenzenesulfonic acid and dimethylamine | Potential degradation pathway under harsh conditions. |
| Reductive Cleavage | Strong reducing agent (e.g., Na/NH₃) | Cleavage of the S-N bond | Potential degradation pathway under harsh conditions. |
Based on a thorough review of available scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific compound this compound is not sufficiently available to construct the comprehensive analysis requested. While the identity, formula (C8H10BrNO2S), and molecular weight (264.14 g/mol ) are established in chemical catalogs, the in-depth research findings required for a complete structural elucidation article—including specific NMR peak assignments, IR absorption frequencies, HRMS fragmentation analysis, and X-ray crystallography data—are not present in the public domain.
Therefore, it is not possible to provide the detailed, data-driven article as per the specified outline. Generating such an article would require access to raw experimental data from a laboratory that has synthesized and characterized this specific molecule, which has not been published in the resources accessed.
Spectroscopic Characterization and Structural Elucidation of 3 Bromo N,4 Dimethylbenzenesulfonamide
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 3-Bromo-N,4-dimethylbenzenesulfonamide, the most significant electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring.
Reference Spectrum: p-Toluenesulfonamide (B41071)
The electronic spectrum of p-toluenesulfonamide in alcohol exhibits characteristic absorption bands originating from the benzene chromophore. nih.gov The primary absorption band (E-band) and the secondary, fine-structured band (B-band) are of particular interest.
| Compound | Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (log ε) | Transition Type |
|---|---|---|---|---|
| p-Toluenesulfonamide | Alcohol | 224 | 4.08 | π → π* (E2-band) |
| 263 | 2.7 | π → π* (B-band) | ||
| 275 (shoulder) | 2.5 |
Influence of Substituents on the Electronic Spectrum of this compound
The introduction of a bromine atom at the 3-position and a methyl group on the sulfonamide nitrogen in the p-toluenesulfonamide structure is expected to modulate its UV-Vis absorption profile due to both electronic and steric effects.
Bromo Group (Auxochrome): The bromine atom, an auxochrome, possesses lone pairs of electrons that can interact with the π-electron system of the benzene ring (a +M or resonance effect). This interaction increases the extent of conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Simultaneously, the high electronegativity of bromine exerts an electron-withdrawing inductive effect (-I), which can influence the energy of the molecular orbitals. For benzene derivatives, halogen substituents generally cause a red shift in both the primary and secondary absorption bands.
N-Methyl Group: The replacement of a hydrogen atom with a methyl group on the sulfonamide nitrogen (-SO2NH- to -SO2N(CH3)-) has a less direct, but still notable, electronic influence. The methyl group is weakly electron-donating and may subtly affect the electron density on the sulfonyl group and, by extension, the aromatic ring.
Predicted Spectral Characteristics for this compound
Based on the established principles of substituent effects on UV-Vis spectra of benzene derivatives, the following characteristics can be anticipated for this compound:
E2-Band: A bathochromic shift of the E2-band from 224 nm to a longer wavelength is expected due to the cumulative electronic effects of the bromo and methyl substituents.
B-Band: The fine structure of the B-band, observed for p-toluenesulfonamide around 263-275 nm, is likely to be obscured in this compound. wikipedia.org The introduction of the bromo substituent, which can interact with the ring's π system, often leads to a loss of the vibrational fine structure, resulting in a broader, less-defined absorption band. A bathochromic shift of this band to longer wavelengths is also predicted.
Molar Absorptivity (ε): The intensity of the absorption bands may also be affected. The auxochromic effect of the bromine atom often leads to a hyperchromic effect (an increase in molar absorptivity), particularly for the B-band.
Computational and Theoretical Investigations of 3 Bromo N,4 Dimethylbenzenesulfonamide
Molecular Modeling and Docking Studies for Predictive Binding to Biological Targets
Molecular modeling and docking simulations are fundamental tools for predicting how 3-Bromo-N,4-dimethylbenzenesulfonamide might interact with specific biological macromolecules, such as enzymes or receptors. These methods are instrumental in identifying potential therapeutic targets and understanding the molecular basis of the compound's activity. Given that many benzenesulfonamide (B165840) derivatives are known to target carbonic anhydrases, it is plausible that this class of enzymes would be a primary focus for docking studies of this compound. nih.govnih.gov
Following a docking simulation, a detailed analysis of the protein-ligand interaction network is crucial for understanding the stability and specificity of the binding. This involves identifying the key amino acid residues in the active site of the target protein that form favorable interactions with the ligand. For a compound like this compound, these interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and potentially halogen bonds due to the presence of the bromine atom.
The sulfonamide group is a key pharmacophore and is expected to play a central role in the interaction network. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. The N,4-dimethylphenyl moiety would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. The bromine atom at the 3-position can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug design.
A hypothetical interaction network for this compound docked into the active site of a generic carbonic anhydrase might reveal the following interactions:
| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Hypothetical) |
| Hydrogen Bond | Sulfonyl Oxygen | Thr199, His94 |
| Hydrophobic Interaction | 4-methylphenyl ring | Val121, Val143, Leu198 |
| Halogen Bond | 3-Bromo | Carbonyl oxygen of a backbone residue |
| van der Waals Forces | N-methyl groups | Ala122, Trp209 |
Molecular docking simulations also provide predictions of the preferred binding orientation (pose) of the ligand within the active site and an estimation of the binding affinity, often expressed as a docking score. This score is a semi-quantitative measure of the strength of the protein-ligand interaction. A lower docking score generally indicates a more favorable binding affinity. By comparing the docking scores of a series of related compounds, researchers can prioritize which molecules to synthesize and test experimentally.
For this compound, a docking study would aim to identify the pose that maximizes favorable interactions and minimizes steric clashes within the binding pocket. The predicted binding affinity would then be used to rank its potential efficacy against a panel of biological targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.in For this compound, QSAR models could be developed to predict its activity based on various molecular descriptors.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov To perform a CoMFA study on a series of benzenesulfonamide analogs including this compound, the molecules would first be aligned based on a common scaffold. Then, the steric and electrostatic fields around each molecule would be calculated at various grid points. Finally, a partial least squares (PLS) analysis would be used to derive a mathematical equation linking these fields to the observed biological activities.
The results of a CoMFA study are often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. For instance, a CoMFA model might suggest that a bulky, electronegative substituent at a specific position on the phenyl ring would enhance the inhibitory activity against a particular enzyme.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more comprehensive understanding of the structure-activity relationships compared to CoMFA.
Similar to CoMFA, a CoMSIA study on benzenesulfonamide derivatives would involve aligning the molecules and calculating the similarity indices for the different fields. The resulting contour maps would provide insights into which physicochemical properties are most important for biological activity and where these properties should be modified on the molecular structure to improve potency. For this compound, a CoMSIA model could reveal the importance of the bromine atom's hydrophobicity or the hydrogen bonding potential of the sulfonamide group for its interaction with a biological target.
A hypothetical comparison of CoMFA and CoMSIA statistical parameters for a series of benzenesulfonamide derivatives might look like this:
| Parameter | CoMFA Results (Hypothetical) | CoMSIA Results (Hypothetical) |
| q² (Cross-validated r²) | 0.65 | 0.72 |
| r² (Non-cross-validated) | 0.89 | 0.93 |
| Standard Error of Estimate | 0.25 | 0.21 |
| F-value | 120.5 | 155.8 |
| Optimal Number of Components | 5 | 6 |
Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that does not require molecular alignment. Instead, it uses molecular holograms, which are fingerprints that encode the frequency of different molecular fragments. The biological activity is then correlated with these fragment counts using PLS analysis.
An HQSAR study of a series of benzenesulfonamides could identify key structural fragments that are positively or negatively correlated with the biological activity. For this compound, the HQSAR model might highlight the importance of the brominated phenyl ring or the N,N-dimethylsulfonamide moiety for its observed effects. The results can be visualized as a color-coded molecule, where atoms and fragments that contribute positively to the activity are colored differently from those that contribute negatively.
Pharmacophore Modeling for Ligand-Based Drug Design and Virtual Screening
Ligand-based drug design is a crucial approach in medicinal chemistry when the three-dimensional structure of the biological target is unknown. nih.gov This methodology relies on analyzing a set of molecules known to be active to derive a pharmacophore model, which represents the essential steric and electronic features required for biological activity. researchgate.net This model then serves as a 3D query for screening large compound databases to identify novel molecules with a high probability of possessing the desired activity. frontiersin.org
These features are mapped in three-dimensional space, including their relative distances and orientations, to create a comprehensive pharmacophoric hypothesis. A standard set of features typically includes hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). pharmacophorejournal.com
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Structural Origin | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Sulfonyl Oxygen atoms | Forms hydrogen bonds with donor groups on a receptor. |
| Hydrogen Bond Donor (D) | Sulfonamide N-H group | Donates a hydrogen bond to an acceptor group on a receptor. |
| Aromatic Ring (R) | Phenyl ring | Engages in hydrophobic or π-π stacking interactions. |
| Hydrophobic Group (H) | N-methyl and 4-methyl groups | Participates in hydrophobic interactions within a binding pocket. |
Once a validated pharmacophore model based on this compound is developed, it can be employed as a filter for virtual screening of large chemical databases like ZINC, PubChem, or commercial libraries. frontiersin.orgplos.org The screening process involves searching for molecules in the database that match the defined pharmacophoric features in the correct 3D arrangement. nih.gov
This high-throughput in silico method allows for the rapid identification of a diverse set of "hit" compounds from millions of molecules. nih.gov These hits, which possess different core structures (chemotypes) from the original molecule but share the crucial pharmacophoric features, are then prioritized for further investigation. Subsequent steps typically involve molecular docking studies (if a receptor structure is available or can be modeled) and, ultimately, experimental testing to confirm their biological activity. nih.govnih.gov This strategy accelerates the discovery of novel lead compounds for drug development. plos.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By applying DFT calculations to this compound, detailed insights into its molecular properties can be obtained.
The first step in DFT analysis is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the most stable, lowest-energy conformation. researchgate.net For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles, particularly the rotational orientation of the sulfonamide group relative to the aromatic ring. The resulting structure represents the molecule's most probable state.
Frontier Molecular Orbital (FMO) theory is a key application of DFT that provides profound insights into a molecule's chemical reactivity and kinetic stability. researchgate.netsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. Analysis of the HOMO and LUMO energy levels and their distribution across the this compound structure can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. sapub.orgresearchgate.net
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Description | Hypothetical Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.65 | Suggests high kinetic stability and moderate reactivity. |
| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron. |
Molecular Dynamics (MD) Simulations for Investigating System Stability and Conformational Transitions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a dynamic picture of its behavior, stability, and interactions in a simulated biological environment, such as in a solution or bound to a protein target. frontiersin.org
The simulation begins with the optimized structure of the molecule, often placed in a box of solvent molecules (e.g., water) to mimic physiological conditions. The forces on each atom are calculated, and Newton's laws of motion are applied to predict the positions and velocities of the atoms over a series of very short time steps. The resulting trajectory provides a detailed view of the molecule's flexibility, conformational changes, and interactions with its surroundings. nih.gov Key analyses include monitoring the root-mean-square deviation (RMSD) to assess structural stability and observing transitions between different conformational states, which can be crucial for understanding how the molecule adapts to a binding site. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Understanding for 3 Bromo N,4 Dimethylbenzenesulfonamide Derivatives
Impact of Substituent Modifications on Biological Efficacy and Selectivity
The biological profile of benzenesulfonamide (B165840) derivatives can be finely tuned by altering the substituents on the aromatic ring and the sulfonamide nitrogen. These modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a target protein.
The presence and position of a bromine atom on the aromatic ring of a benzenesulfonamide derivative can significantly impact its biological activity. Halogen atoms, like bromine, are known to participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms in a protein's active site, which can enhance binding affinity.
Research on various benzenesulfonamide series has shown that the effect of a bromo substituent is context-dependent. For instance, in a study of 1,4-bis(arylsulfonamido)-benzene-N,N'-diacetic acids as inhibitors of the Keap1-Nrf2 protein-protein interaction, a 4-bromo substituent (IC₅₀ = 0.59 μM) was found to be more potent than other electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl substituents. nih.gov In another study on benzenesulfonamides as carbonic anhydrase inhibitors, the introduction of a bromine atom at the C4 position of a peripheral phenyl ring resulted in a partial increase in inhibitory activity against the hCA I isoform. nih.gov
The position of the bromine is also crucial. The 3-bromo substitution in the parent compound of interest places the halogen in a meta position relative to the sulfonamide group. This positioning influences the electronic distribution of the ring and presents a specific vector for potential interactions within a binding pocket, which can differ significantly from a para-substitution.
Table 1: Effect of Aromatic Ring Substituents on Keap1-Nrf2 Inhibition
| Compound ID | R₂ Substituent | IC₅₀ (μM) |
|---|---|---|
| 7d | 4-Methoxy | 0.79 |
| 7p | 4-Methyl | 0.45 |
| 7q | 4-Phenyl | 0.75 |
| 7r | 4-Fluoro | >2.5 |
| 7s | 4-Trifluoromethyl | >1.5 |
| 7t | 4-Bromo | 0.59 |
Data sourced from a study on Keap1-Nrf2 protein-protein interaction inhibitors. nih.gov
Methyl groups, though seemingly simple, can exert profound effects on a molecule's properties. The 4-methyl group on the benzene (B151609) ring (a tolyl moiety) is an electron-donating group, which can alter the acidity of the sulfonamide proton and the electronic character of the aromatic ring. This can influence hydrogen bonding and π-π stacking interactions with a biological target. vu.nl Studies have shown that a 4-methyl group can be favorable for activity. nih.gov
The N-methyl group on the sulfonamide nitrogen also plays a critical role. It increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes. Furthermore, it removes a potential hydrogen bond donor (the N-H proton of a primary or secondary sulfonamide), which can be critical for selectivity. If a hydrogen bond with the target is not required at this position, the N-methylation can prevent unwanted interactions and potentially enhance binding to a hydrophobic pocket.
Expanding the molecular scaffold by incorporating additional aromatic and heteroaromatic rings is a common strategy to explore new binding interactions and improve potency. nih.govmdpi.com These appended rings can engage in various interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonds, with the target protein.
For example, in the design of novel sulfonamide derivatives, linking the core to five or seven-membered heterocycles through an imine linker has yielded compounds with significant α-glucosidase inhibitory activity. nih.gov Similarly, the introduction of indole (B1671886) and triazole moieties has led to potent antitubercular agents. acs.org The choice of the heterocyclic ring is critical, as different rings offer unique geometries and distributions of heteroatoms, which can be exploited to achieve specific interactions and enhance selectivity for the intended target. mdpi.com Combining a sulfonamide with a nitrogen-containing heterocycle is a frequently used and effective approach in the design of broad-spectrum drugs. mdpi.com
Scaffold-Hopping and Bioisosteric Replacements in Sulfonamide Design
Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel, patentable chemical entities with improved properties. uniroma1.itnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential three-dimensional arrangement of key binding groups. researchgate.net This can lead to compounds with completely different chemical structures that bind to the same biological target, potentially with improved affinity, selectivity, or pharmacokinetic profiles. uniroma1.it
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to similar biological activity. nih.govzu.ac.ae For the sulfonamide group, common bioisosteres include the carboxylic acid group, tetrazoles, and squarates. zu.ac.ae For instance, replacing a metabolically unstable sulfonamide with a gem-dimethylsulphone has been shown to retain potency while reducing metabolic liability. cambridgemedchemconsulting.com These strategies are crucial for navigating around existing patents and overcoming issues related to absorption, distribution, metabolism, and excretion (ADME) of the original lead compound. researchgate.net
Elucidation of Key Pharmacophoric Features Governing Target Interactions
A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For sulfonamide-based inhibitors, the pharmacophore typically includes several key features.
The sulfonamide group itself is often a crucial zinc-binding group (ZBG), capable of coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrases and matrix metalloproteinases. nih.govacs.org The aromatic ring serves as a central scaffold from which other functionalities are displayed. It can engage in hydrophobic or π-stacking interactions. vu.nl The substituents on the aromatic ring and the sulfonamide nitrogen provide additional points of interaction, such as hydrogen bonds or hydrophobic contacts, which contribute to binding affinity and selectivity. nih.gov
Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are often employed to build and refine these pharmacophore models. mdpi.com These models, in turn, guide the rational design of new derivatives with predicted improvements in biological activity. mdpi.com Understanding these key features allows chemists to design molecules that fit optimally into the target's binding site, leading to more potent and selective drugs.
Design and Synthesis of Novel Derivatives and Analogues of 3 Bromo N,4 Dimethylbenzenesulfonamide
Rational Design Principles for Enhanced Efficacy, Selectivity, and Reduced Off-Target Effects
The rational design of derivatives based on the 3-Bromo-N,4-dimethylbenzenesulfonamide core is guided by established structure-activity relationship (SAR) principles aimed at optimizing interactions with biological targets while minimizing unintended effects. A key strategy is the "tail approach," where modifications are made to the molecule's periphery without altering the core sulfonamide group, which is often essential for binding to the target, such as the zinc ion in metalloenzymes like carbonic anhydrases (CAs). researchgate.netacs.org
Design strategies focus on several key aspects:
Efficacy Enhancement: Introducing functional groups that can form additional hydrogen bonds, hydrophobic interactions, or van der Waals forces with the target protein can significantly increase binding affinity and, consequently, efficacy. For instance, incorporating moieties with varying degrees of flexibility or rigidity can influence how the molecule fits into the binding pocket, impacting inhibitory activity. researchgate.net
Improving Selectivity: Achieving selectivity, for example between different enzyme isoforms (like COX-1 and COX-2 or various CA isozymes), is a primary goal. nih.gov This is often accomplished by exploiting subtle differences in the amino acid residues lining the active sites of the isoforms. By adding specific substituents to the benzenesulfonamide (B165840) ring, derivatives can be designed to interact favorably with the unique features of one isoform over another, thereby reducing off-target effects. acs.org For example, in the design of selective COX-2 inhibitors, a key strategy involves creating molecules that can access a secondary binding pocket present in COX-2 but not in COX-1. nih.gov
Molecular Hybridization: This approach involves combining the sulfonamide core with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. nih.gov This strategy aims to leverage the biological effects of both structural motifs, potentially leading to synergistic outcomes or novel mechanisms of action.
Computational tools such as molecular docking are invaluable in this process, allowing researchers to predict how newly designed molecules will bind to their targets and to rationalize observed SAR trends. researchgate.net
Synthesis of Hybrid Molecules Incorporating the Sulfonamide Core
Molecular hybridization is a powerful strategy to develop novel therapeutic agents by combining two or more pharmacophoric units into a single molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The 3-bromo-4-methylbenzenesulfonamide (B1289567) core can be readily incorporated into such hybrid structures.
Coumarins are a class of natural products known for a wide range of biological activities, and their combination with the sulfonamide moiety has yielded promising compounds, particularly as carbonic anhydrase inhibitors and anticancer agents. ajchem-a.comajchem-a.com The synthesis of these hybrids typically involves the reaction of a sulfonamide-containing intermediate with a coumarin (B35378) precursor.
A general synthetic route could involve starting with 3-bromo-4-methylbenzenesulfonyl chloride. This precursor can be reacted with an appropriate amine-substituted coumarin or a precursor that can be later cyclized to form the coumarin ring. For example, a sulfonamide bearing a reactive group like 2-chloroacetamide (B119443) can be prepared and subsequently reacted with various hydroxycoumarins in the presence of a base like potassium carbonate to yield the final hybrid molecule. nih.gov The choice of coumarin scaffold and the position of the linkage are critical factors that influence the biological activity of the final product. nih.gov
| Compound ID | Coumarin Moiety | Sulfonamide Moiety | DPPH Activity (IC50, mM) |
| 5a | 7-hydroxycoumarin | Sulfanilamide derivative | 1.57 |
| 5c | 4-hydroxycoumarin | Sulfanilamide derivative | 1.23 |
| 5d | 7-hydroxycoumarin | Sulfamethoxazole derivative | 0.95 |
Table based on antioxidant activity data for analogous coumarin-sulfonamide hybrids. nih.gov
Conjugating a propanamide moiety to a sulfonamide core is another effective strategy for creating novel derivatives. This approach has been successfully used to create dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2) by linking non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) (which contains a propanoic acid group) to various sulfa drugs. nih.gov
The synthesis of these conjugates is generally achieved through an amide coupling reaction. The carboxylic acid group of a propanoic acid derivative is activated, often using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This activated intermediate is then reacted with an amino-functionalized benzenesulfonamide to form the stable amide linkage. In the context of the title compound, a precursor such as 3-bromo-4-aminobenzenesulfonamide could be synthesized and then coupled with a suitable propionic acid derivative to generate the final propanamide-sulfonamide conjugate. nih.gov
| Conjugate | Sulfa Drug Component | Urease Inhibition (IC50, µM) | COX-2 Inhibition (%) |
| Naproxen-Sulfanilamide | Sulfanilamide | 6.69 ± 0.11 | - |
| Naproxen-Sulfathiazole | Sulfathiazole | 5.82 ± 0.28 | - |
| Naproxen-Sulfaguanidine | Sulfaguanidine | 5.06 ± 0.29 | - |
| Naproxen-Sulfamethoxazole | Sulfamethoxazole | - | 75.4 |
Table based on biological activity data for naproxen-sulfonamide conjugates. nih.gov
Exploration of Diarylpyrazole-Benzenesulfonamide Analogues
The 1,5-diarylpyrazole scaffold bearing a benzenesulfonamide moiety is famously represented by Celecoxib, a selective COX-2 inhibitor. nih.gov Extensive research has demonstrated that this class of compounds possesses potent anti-inflammatory activity. nih.gov The synthesis of these analogues typically begins with the condensation of a 1,3-diketone with a sulfonamide-containing hydrazine (B178648).
To generate an analogue from the this compound core, one would first need a hydrazine derivative. This can be prepared from 3-bromo-4-methylaniline. The resulting 3-bromo-4-methylphenylhydrazine can then be reacted with a substituted 1,3-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione) to form the pyrazole (B372694) ring through cyclization. The final step would involve the sulfonylation of the bromine-substituted ring, followed by reaction with dimethylamine. Alternatively, a pre-formed (3-bromo-4-methylphenyl)hydrazine (B2675892) could be reacted with a diketone that already contains the necessary sulfonamide group on another phenyl ring. SAR studies have shown that the nature and position of substituents on both aryl rings, as well as the group on the pyrazole ring (e.g., trifluoromethyl), are critical for both potency and COX-2 selectivity. nih.govresearchgate.net
Development of Hydroxyimine-Tethered Benzenesulfonamide Derivatives
Hydroxyimine-tethered benzenesulfonamides have emerged as a novel class of potent carbonic anhydrase inhibitors. acs.orgnih.gov The design of these molecules often uses a known inhibitor as a lead compound, which is then modified by incorporating a hydroxyimine (>C=NOH) group, often tethered via a linker like a piperazine (B1678402) ring. acs.org
A general synthesis for this class of derivatives starts with a piperazine-substituted benzenesulfonamide. acs.orgnih.gov For example, 4-fluorobenzenesulfonamide (B1215347) can be reacted with piperazine. The resulting intermediate is then coupled with various carboximidoyl chlorides, which are themselves prepared by the chlorination of aldoximes. This modular approach allows for the introduction of a wide variety of substituents on the aryl ring attached to the hydroxyimine group, enabling fine-tuning of the molecule's inhibitory profile against different CA isoforms. acs.org
| Compound ID | Aryl Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 29 | Unsubstituted Phenyl | 3.0 | 9.0 | >10000 | 5.0 |
| 30 | 4-Chlorophenyl | 3.5 | 9.4 | 43.0 | 38.0 |
| 31 | 4-Methylphenyl | 4.0 | 7.5 | >10000 | 5.0 |
| 32 | 4-Nitrophenyl | 10.0 | 4.4 | 45.0 | 25.0 |
Table of inhibition constants (Ki) for analogous hydroxyimine-tethered benzenesulfonamides against human (h) carbonic anhydrase (CA) isoforms. acs.orgnih.gov
Synthesis of Piperazine-Based Sulfonamide Derivatives
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of a molecule and to act as a versatile linker between two pharmacophoric fragments. nih.govacgpubs.org The synthesis of piperazine-based sulfonamide derivatives is typically straightforward.
The most common method involves the reaction of a benzenesulfonyl chloride with a suitably substituted piperazine. researchgate.net For instance, 3-bromo-4-methylbenzenesulfonyl chloride could be reacted with a mono-protected piperazine (e.g., N-Boc-piperazine) or a pre-functionalized piperazine derivative in the presence of a base like triethylamine. researchgate.net The resulting product can then be further modified if necessary. This synthetic flexibility allows for the creation of large libraries of compounds for screening. These derivatives have shown a broad range of biological activities, including antioxidant and enzyme inhibitory properties. nih.gov
Advanced Research Perspectives and Future Directions for 3 Bromo N,4 Dimethylbenzenesulfonamide
Development of Highly Selective Modulators for Specific Biological Targets
The future development of 3-Bromo-N,4-dimethylbenzenesulfonamide as a therapeutic agent hinges on identifying and selectively targeting specific biological molecules. Sulfonamide derivatives have shown a broad range of biological activities, including antimicrobial and anticancer effects. The research focus for this compound should be on developing it into a highly selective modulator to minimize off-target effects and enhance therapeutic efficacy.
Initial research could involve broad-spectrum screening against panels of kinases, proteases, and other enzymes implicated in diseases like cancer or bacterial infections. Based on the known activities of similar sulfonamides, potential targets could include carbonic anhydrases, matrix metalloproteinases, or specific bacterial enzymes. Once initial "hits" are identified, subsequent research would involve structure-activity relationship (SAR) studies. Analogs of the parent compound would be synthesized to probe the key interactions between the molecule and its target. The goal is to refine the molecular structure to achieve high potency and, crucially, selectivity for the desired target over related proteins.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale | Key Research Objective |
|---|---|---|
| Enzyme Inhibition | Sulfonamide group can interact with enzyme active sites. | Identify specific enzymes (e.g., kinases, proteases) that are potently inhibited. |
| Antimicrobial Targets | Known inhibitory effects of sulfonamides on bacterial strains. | Elucidate the specific bacterial pathways or enzymes disrupted by the compound. |
| Anticancer Pathways | Cytotoxicity against cancer cell lines observed in related compounds. | Determine the molecular target responsible for the cytotoxic effects (e.g., apoptosis induction, cell cycle arrest). |
| Ion Channels | Modulatory effects on ion channel function. | Screen against a panel of ion channels to identify selective modulation. |
Integration of Advanced Computational Techniques for Lead Optimization and Virtual Screening
Computational chemistry offers powerful tools to accelerate the drug discovery process, transforming a promising hit compound into a viable drug candidate through lead optimization. patsnap.com For this compound, integrating techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening is a critical future direction. patsnap.comnih.gov
The process begins by using the initial screening data to build predictive QSAR models. These models help identify the key structural features of the molecule that are most important for its biological activity. nih.gov Molecular docking simulations can then be used to predict how the compound and its analogs bind to the three-dimensional structure of a biological target. nih.gov This provides insights into the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that drive binding affinity and selectivity. frontiersin.org
These computational models enable the creation of large virtual libraries of potential analogs, which can be rapidly screened in silico to prioritize the most promising candidates for synthesis and experimental testing. This iterative cycle of design, computational prediction, synthesis, and testing significantly reduces the time and cost associated with traditional lead optimization. patsnap.com
Table 2: Hypothetical Virtual Screening and Lead Optimization Workflow
| Step | Computational Technique | Purpose | Desired Outcome |
|---|---|---|---|
| 1. Target Identification | Not Applicable | Identify a relevant biological target from experimental screens. | Validated target protein structure. |
| 2. Docking Validation | Molecular Docking | Confirm the binding mode of the parent compound in the target's active site. | A plausible binding hypothesis. |
| 3. Virtual Library Creation | Cheminformatics | Generate a large library of virtual analogs based on the parent scaffold. | A diverse set of 10,000+ virtual compounds. |
| 4. High-Throughput Virtual Screening | Molecular Docking & Scoring | Dock and score the entire virtual library against the target. | A ranked list of top-scoring virtual hits. |
| 5. ADMET Prediction | In Silico Models | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | Prioritized list of candidates with favorable drug-like properties. |
| 6. Candidate Selection | Data Analysis | Select a small, diverse set of high-potential compounds for synthesis. | 10-20 candidates for laboratory synthesis and testing. |
Exploration of Novel and Efficient Synthetic Pathways for Analog Generation
To fully explore the structure-activity relationships around the this compound scaffold, access to a diverse range of analogs is essential. A key future direction is the development of novel and efficient synthetic pathways that allow for systematic modification at multiple points of the molecule.
Modern synthetic methodologies can be employed to create a library of derivatives. For instance, the bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of a wide array of aryl or heteroaryl groups. mdpi.com This modification can significantly alter the compound's steric and electronic properties, potentially leading to improved target engagement. Furthermore, novel methods for the functionalization of the aromatic ring or modification of the N,N-dimethyl groups can be explored. Developing efficient, high-yield synthetic routes, such as one-pot reactions or flow chemistry processes, will be crucial for rapidly generating the necessary analogs for biological evaluation. rsc.orgnih.gov
Table 3: Potential Synthetic Strategies for Analog Generation
| Reaction Type | Site of Modification | Potential Reagents | Purpose of Modification |
|---|---|---|---|
| Suzuki Coupling | C3-Position (Bromine) | Aryl/heteroaryl boronic acids, Palladium catalyst. | Explore new interactions with the target protein. |
| Buchwald-Hartwig Amination | C3-Position (Bromine) | Various amines, Palladium catalyst. | Introduce hydrogen bond donors/acceptors. |
| N-Dealkylation/Re-alkylation | Sulfonamide Nitrogen | Demethylation agents, followed by various alkyl halides. | Modulate solubility and cell permeability. |
| Electrophilic Aromatic Substitution | Aromatic Ring | Nitrating/halogenating agents. | Alter electronic properties of the phenyl ring. |
In-depth Mechanistic Studies to Fully Elucidate Biological Actions and Resistance Mechanisms
Once a lead compound demonstrates promising activity and selectivity, comprehensive mechanistic studies are required to understand precisely how it functions at a molecular and cellular level. For any analog derived from this compound, it will be imperative to move beyond simple potency measurements.
Future research must focus on detailed biochemical and biophysical assays to characterize the binding kinetics (on- and off-rates) of the compound with its target. Cellular studies should be conducted to confirm that the compound engages its target within a cellular environment and to elucidate the downstream signaling pathways that are affected.
Furthermore, if the compound is being developed as an antimicrobial or anticancer agent, it is crucial to proactively investigate potential mechanisms of resistance. This can be achieved by generating resistant cell lines or bacterial strains through prolonged exposure to the compound. Subsequent genomic and proteomic analysis of these resistant lines can identify mutations in the target protein or changes in cellular pathways that confer resistance. Understanding these mechanisms early in the development process can guide the design of next-generation compounds that can overcome or bypass such resistance.
Potential for Designing Multifunctional Agents and Drug Conjugates
The structure of this compound is amenable to more complex drug design strategies, including the creation of multifunctional agents or its use as a payload in drug conjugates.
A multifunctional agent, or hybrid molecule, is a single chemical entity designed to modulate multiple biological targets simultaneously. By chemically linking the this compound scaffold to another pharmacophore with a complementary mechanism of action, it may be possible to create synergistic therapeutic effects, particularly in complex diseases like cancer.
Additionally, the compound could be developed as a payload for an antibody-drug conjugate (ADC). rsc.org In this approach, the potent cytotoxic activity of a small molecule is selectively delivered to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen. The this compound core could be modified with a suitable linker for conjugation to an antibody. rsc.org The design of the linker and the payload itself would need to be optimized to ensure stability in circulation and efficient release of the cytotoxic agent upon internalization into the target cancer cell. rsc.org This strategy represents a promising avenue for developing highly targeted and potent cancer therapies based on this chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-N,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonylation of 3-bromo-4-methylaniline using sulfonyl chlorides, followed by alkylation. Key reagents include sulfuryl chloride, bromine, and methylating agents (e.g., methyl iodide). Optimization involves controlling temperature (0–5°C for bromination) and stoichiometric ratios to minimize byproducts like over-brominated derivatives. Reaction progress can be monitored via TLC and HPLC .
- Characterization : Confirm purity using melting point analysis, NMR (¹H/¹³C), IR (to detect S=O stretching at ~1350–1150 cm⁻¹), and mass spectrometry .
Q. How can researchers distinguish this compound from structurally similar sulfonamides?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H NMR : Look for aromatic protons at δ 7.2–8.0 ppm (meta-substituted benzene ring), a singlet for N-methyl (~δ 3.0 ppm), and a singlet for the 4-methyl group (~δ 2.4 ppm).
- LC-MS : Molecular ion peak at m/z 264 (M+H⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What are the challenges in crystallizing this compound, and how can SHELX software improve structural refinement?
- Methodology : Crystallization via slow evaporation from methanol/ethanol mixtures may yield single crystals. SHELXL is critical for refining high-resolution X-ray diffraction data, particularly for resolving disorder in the methyl or bromine positions. Use the HKLF 4 format for intensity data and L.S. 10 commands for least-squares refinement. Validate the final structure with R-factors (<5%) and check for Hirshfeld surface analysis to assess intermolecular interactions .
Q. How does this compound interact with transition metals, and what spectroscopic evidence supports these complexes?
- Methodology : React with metal salts (e.g., Cu²⁺, Ni²⁺) in ethanol/water under reflux. Characterize coordination using:
- UV-Vis : d-d transitions (e.g., Cu²⁺ complexes show λmax ~600–800 nm).
- ESI-MS : Detect [M + Metal]⁺ adducts.
- EPR : For paramagnetic metals like Cu²⁺, analyze g-values and hyperfine splitting .
Q. What computational approaches predict the bioactivity or reactivity of this compound?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., carbonic anhydrase). Validate with QSAR models correlating logP and Hammett constants with observed activity .
Q. How do steric and electronic effects of the bromine and methyl substituents influence sulfonamide reactivity in cross-coupling reactions?
- Methodology : Conduct Suzuki-Miyaura couplings using Pd catalysts. Compare yields with/without bromine: the electron-withdrawing bromine enhances oxidative addition to Pd(0), while the methyl group sterically hinders para-substitution. Monitor via GC-MS and ¹⁹F NMR (if fluorinated partners are used) .
Q. What stability issues arise under acidic or basic conditions, and how can degradation products be identified?
- Methodology : Expose the compound to HCl (1M) or NaOH (1M) at 50°C for 24 hours. Analyze degradation via:
- HPLC-PDA : Track new peaks (e.g., des-bromo or hydrolyzed sulfonamide).
- NMR : Loss of bromine signal or appearance of NH₂ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
